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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(diethoxymethyl)-4-nitrobenzene, also known as 4-nitrobenzaldehyde diethyl acetal, is an

organic compound with the chemical formula C₁₁H₁₅NO₄. It belongs to the class of aromatic

acetals, characterized by a benzene ring substituted with a nitro group and a diethoxymethyl

group. This compound serves as a valuable intermediate in organic synthesis, offering a

protected form of the 4-nitrobenzaldehyde functional group. The nitro group is a strong

electron-withdrawing group, influencing the reactivity of the aromatic ring, while the acetal

group provides stability under various reaction conditions, which can be later deprotected to

reveal the aldehyde. This guide provides a comprehensive overview of the physical and

chemical properties of 1-(diethoxymethyl)-4-nitrobenzene, detailed experimental protocols

for its synthesis and analysis, and an exploration of its potential reactivity.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 1-(diethoxymethyl)-4-nitrobenzene
is presented below. Due to the limited availability of experimentally determined data for this
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specific compound, some properties are based on data from closely related analogs and

computational predictions.

Table 1: Physical and Chemical Properties of 1-(diethoxymethyl)-4-nitrobenzene

Property Value Source/Notes

IUPAC Name
1-(diethoxymethyl)-4-

nitrobenzene
---

Synonyms
4-nitrobenzaldehyde diethyl

acetal
---

CAS Number 2403-62-5 [1]

Molecular Formula C₁₁H₁₅NO₄ [1]

Molecular Weight 225.24 g/mol [1]

Appearance Yellowish oil/liquid (predicted) Based on analogs[2]

Melting Point Not available ---

Boiling Point Not available ---

Density Not available ---

Solubility

Soluble in common organic

solvents like ethanol, ether,

and benzene. Insoluble in

water.

Predicted based on structure

and properties of analogs[3]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-
(diethoxymethyl)-4-nitrobenzene.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Table 2: ¹H NMR Spectral Data of 1-(diethoxymethyl)-4-nitrobenzene
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

8.20 d 2H

Aromatic protons

ortho to the nitro

group

[4]

7.65 d 2H

Aromatic protons

meta to the nitro

group

[4]

5.37 s 1H
Benzylic proton

(-CH(OEt)₂)
[4]

3.58 q 4H

Methylene

protons of ethoxy

groups (-

OCH₂CH₃)

[4]

1.24 t 6H

Methyl protons of

ethoxy groups (-

OCH₂CH₃)

[4]

¹³C NMR Spectroscopy
While an experimental ¹³C NMR spectrum for 1-(diethoxymethyl)-4-nitrobenzene is not

readily available in the searched literature, predicted chemical shifts based on structure-

spectrum correlations for similar compounds are presented below. The chemical shifts for the

aromatic carbons are influenced by the electron-withdrawing nitro group.

Table 3: Predicted ¹³C NMR Spectral Data of 1-(diethoxymethyl)-4-nitrobenzene
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Chemical Shift (δ) ppm Assignment

~148 C-NO₂ (ipso-carbon)

~145 C-CH(OEt)₂ (ipso-carbon)

~128 Aromatic CH ortho to the acetal

~124 Aromatic CH ortho to the nitro group

~101 Benzylic carbon (-CH(OEt)₂)

~62
Methylene carbons of ethoxy groups (-

OCH₂CH₃)

~15 Methyl carbons of ethoxy groups (-OCH₂CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 1-(diethoxymethyl)-4-nitrobenzene is expected to show characteristic

absorption bands for the nitro group, the C-O bonds of the acetal, and the aromatic ring.

Table 4: Expected Infrared Absorption Bands for 1-(diethoxymethyl)-4-nitrobenzene

Wavenumber (cm⁻¹) Intensity Assignment

~1520 and ~1350 Strong
Asymmetric and symmetric

NO₂ stretching

~1100-1000 Strong C-O stretching of the acetal

~3100-3000 Medium Aromatic C-H stretching

~2980-2850 Medium Aliphatic C-H stretching

~1600, ~1475 Medium to Weak Aromatic C=C stretching

Mass Spectrometry
The mass spectrum of 1-(diethoxymethyl)-4-nitrobenzene would likely show a molecular ion

peak (M⁺) at m/z 225. Key fragmentation patterns would involve the loss of ethoxy groups and

the nitro group.
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Table 5: Predicted Mass Spectrometry Fragmentation for 1-(diethoxymethyl)-4-nitrobenzene

m/z Fragment

225 [M]⁺

180 [M - OCH₂CH₃]⁺

151 [M - CH(OCH₂CH₃)₂]⁺ (4-nitrobenzyl cation)

134 [M - OCH₂CH₃ - NO₂]⁺

103 [C₇H₇O]⁺

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of 1-(diethoxymethyl)-4-nitrobenzene
The synthesis of 1-(diethoxymethyl)-4-nitrobenzene is typically achieved through the

acetalization of 4-nitrobenzaldehyde with ethanol in the presence of an acid catalyst.

Reaction Scheme:

4-Nitrobenzaldehyde 1-(diethoxymethyl)-4-nitrobenzeneEthanol, Acid Catalyst

Click to download full resolution via product page

Figure 1: Synthesis of 1-(diethoxymethyl)-4-nitrobenzene.

Detailed Methodology:

Materials: 4-nitrobenzaldehyde, absolute ethanol, a suitable acid catalyst (e.g., concentrated

sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like anhydrous zinc chloride), and a

drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Procedure:

To a solution of 4-nitrobenzaldehyde in a minimal amount of absolute ethanol, add a

catalytic amount of the acid catalyst.[5]

The reaction mixture is typically refluxed for several hours to drive the equilibrium towards

the formation of the acetal.[5] The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature.

Work-up and Purification:

The acidic catalyst is neutralized by the addition of a weak base, such as sodium

bicarbonate solution.

The crude product is extracted with an organic solvent like diethyl ether or ethyl acetate.

The organic layer is washed with water and brine, and then dried over an anhydrous

drying agent.

The solvent is removed under reduced pressure.

Purification of the final product can be achieved by vacuum distillation.[6]

Analytical Methods
Thin-Layer Chromatography (TLC): TLC is a useful technique to monitor the progress of the

synthesis and to assess the purity of the product. A suitable mobile phase would be a mixture

of hexane and ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the

purity of the compound and to confirm its molecular weight and fragmentation pattern.

Reactivity and Potential Applications
The chemical reactivity of 1-(diethoxymethyl)-4-nitrobenzene is primarily dictated by the nitro

group and the protected aldehyde functionality.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using

various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid

combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of 4-

aminobenzaldehyde derivatives, which are important precursors in the pharmaceutical and

dye industries.

Deprotection of the Acetal: The diethyl acetal group is stable under neutral and basic

conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This

allows for the unmasking of the aldehyde functionality at a later stage in a synthetic

sequence.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group

activates the aromatic ring towards nucleophilic aromatic substitution, although this typically

requires harsh reaction conditions.

The ability to selectively manipulate the nitro and protected aldehyde groups makes 1-
(diethoxymethyl)-4-nitrobenzene a versatile building block in multi-step organic synthesis.

Logical Workflow for a Potential Application
While specific signaling pathways involving 1-(diethoxymethyl)-4-nitrobenzene are not

documented, a logical workflow for its potential use in the synthesis of a hypothetical

biologically active compound can be visualized. For instance, the reduction of the nitro group to

an amine, followed by functionalization and subsequent deprotection of the aldehyde, could be

a route to novel Schiff base derivatives with potential pharmacological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diethoxymethyl-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV3P0644
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-properties-and-handling-of-4-nitrobenzaldehyde-ed
https://www.chemsrc.com/en/cas/881-67-4_863711.html
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
http://orgsyn.org/demo.aspx?prep=cv9p0636
https://www.benchchem.com/product/b12788955#physical-and-chemical-properties-of-1-diethoxymethyl-4-nitrobenzene
https://www.benchchem.com/product/b12788955#physical-and-chemical-properties-of-1-diethoxymethyl-4-nitrobenzene
https://www.benchchem.com/product/b12788955#physical-and-chemical-properties-of-1-diethoxymethyl-4-nitrobenzene
https://www.benchchem.com/product/b12788955#physical-and-chemical-properties-of-1-diethoxymethyl-4-nitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12788955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12788955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

